tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate
CAS No.:
Cat. No.: VC16244660
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O2 |
|---|---|
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate |
| Standard InChI | InChI=1S/C16H24N2O2/c1-11-12(13-7-5-6-8-14(13)18-11)9-10-17-15(19)20-16(2,3)4/h5-8,11-12,18H,9-10H2,1-4H3,(H,17,19) |
| Standard InChI Key | CIBUVPPSESPAKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C2=CC=CC=C2N1)CCNC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a 2,3-dihydro-1H-indole core substituted with a methyl group at position 2 and a carbamate-linked tert-butyl moiety at position 3 (Figure 1). The indole system, a bicyclic aromatic heterocycle, contributes to π-π stacking interactions, while the carbamate group introduces polarity, improving aqueous solubility.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₂ | |
| Molecular Weight | 276.37 g/mol | |
| IUPAC Name | tert-Butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate | |
| SMILES | CC1C(C2=CC=CC=C2N1)CCNC(=O)OC(C)(C)C | |
| InChIKey | CIBUVPPSESPAKQ-UHFFFAOYSA-N |
The tert-butyl group (C(C)(C)C) acts as a protecting group, stabilizing the carbamate linkage during synthetic reactions. This structural feature is critical for maintaining the compound’s integrity under physiological conditions .
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the indole protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–1.5 ppm), and carbamate carbonyl (δ 155–160 ppm in ¹³C NMR). Mass spectrometry confirms the molecular ion peak at m/z 276.37, consistent with the molecular formula.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 2-methylindoline:
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Alkylation: Reaction with 1,2-dibromoethane introduces an ethyl side chain at position 3.
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Carbamate Formation: Treatment with tert-butyl isocyanate in the presence of a base (e.g., triethylamine) yields the final product.
Reaction Scheme
Optimization Strategies
Key parameters include:
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Temperature: Reactions proceed optimally at 0–5°C to minimize side reactions.
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Catalysts: Palladium-based catalysts enhance alkylation efficiency.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase-3 activation |
| A549 | 18.7 | ROS generation |
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) by 65% at 50 μM, comparable to celecoxib. Molecular docking studies suggest binding to the COX-2 active site (PDB: 5KIR) with a ΔG of -9.2 kcal/mol .
| Parameter | Value |
|---|---|
| GHS Pictogram | Exclamation mark |
| Signal Word | Warning |
| Precautionary Statements | P280, P305+P351+P338 |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coats.
Regulatory and Environmental Impact
Ecotoxicity
Limited data exist, but structural analogs show low bioaccumulation potential (BCF < 100) .
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